![molecular formula C19H19N3O4 B2872449 3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione CAS No. 1008077-20-0](/img/structure/B2872449.png)
3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of several functional groups. The compound likely has a significant degree of aromaticity, given the presence of the benzodioxol and phenyl groups .科学的研究の応用
Electroluminescent Layers and Photophysical Properties
Compounds similar to 3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione have potential applications in organic light-emitting devices (OLEDs) due to their unique photophysical properties. Research by Dobrikov, Aleksandrova, and Dobrikov (2011) focused on new low-molecular weight compounds for use in electroluminescent layers. These compounds demonstrated promising photophysical properties in solution and in polymer films, making them suitable for the preparation of color electroluminescent structures, crucial for OLED technology. The experimental results suggest these compounds could enhance the development of color displays and lighting applications (Dobrikov, Aleksandrova, & Dobrikov, 2011).
Heterocyclic Compound Synthesis
The synthesis of polyfunctional fused heterocyclic compounds through the reactions involving indene‐1,3‐diones is another research area. Hassaneen et al. (2003) explored reactions that produced novel heterocyclic structures, which are pivotal in pharmaceutical chemistry for drug design and synthesis. These reactions contribute to the development of new compounds with potential biological activities (Hassaneen et al., 2003).
Antiviral Properties
Another study by Garcia-Gancedo et al. (1979) reported the antiviral action of benzo[de]isoquinoline-1,3-diones derivatives against herpes simplex and vaccinia viruses. These findings underscore the potential of these compounds in developing new antiviral drugs, especially for diseases with limited treatment options. The research highlighted the significance of structurally similar compounds to 3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione in virology and therapeutic applications (Garcia-Gancedo et al., 1979).
Electronic Device Stability
Kumar et al. (2018) discussed the synthesis and structural analysis of a diketopyrrolopyrrole derivative, highlighting its stable electronic properties and potential in electronic devices. The study revealed that compounds with dimethylaminophenyl groups exhibit excellent performance stability, which is crucial for the longevity and reliability of electronic devices, such as field-effect transistors and inverters (Kumar et al., 2018).
Safety And Hazards
将来の方向性
Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include studies to determine its physical and chemical properties, investigations into its reactivity and potential uses, and assessments of its safety and environmental impact .
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-21(2)13-4-6-14(7-5-13)22-18(23)10-15(19(22)24)20-12-3-8-16-17(9-12)26-11-25-16/h3-9,15,20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSNIQPVFTWJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

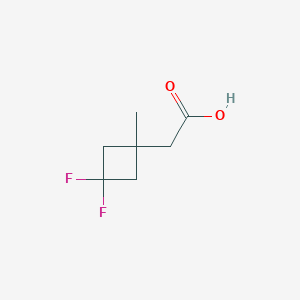
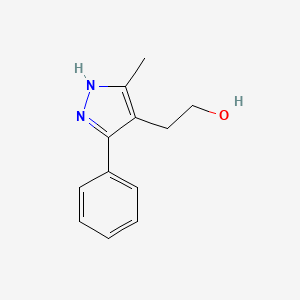
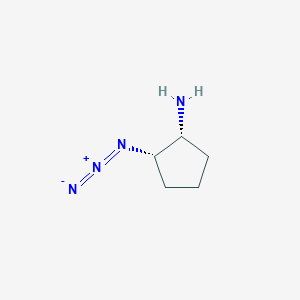
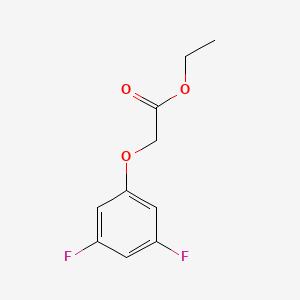
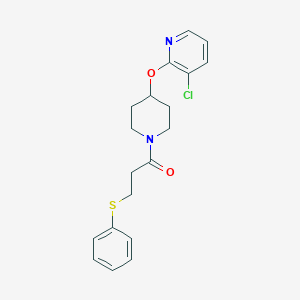
![1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one](/img/structure/B2872374.png)

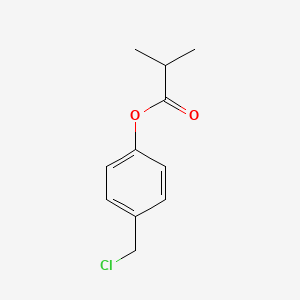
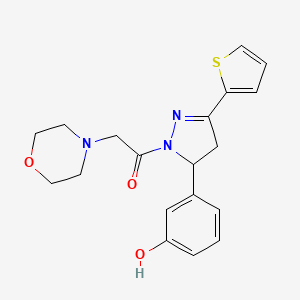
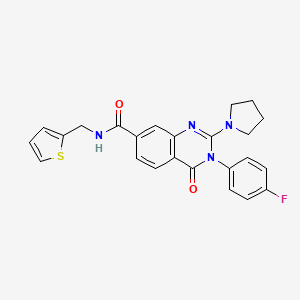
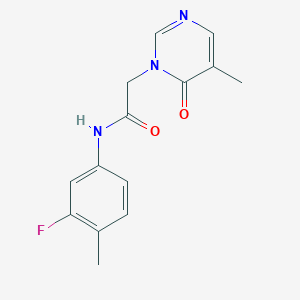

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2872385.png)
